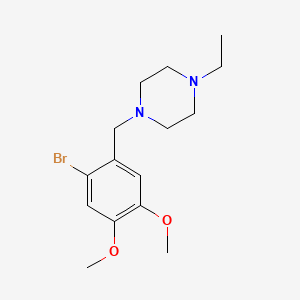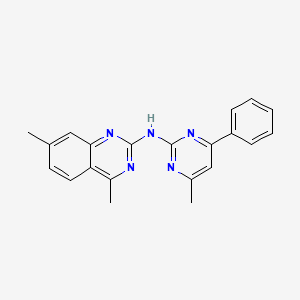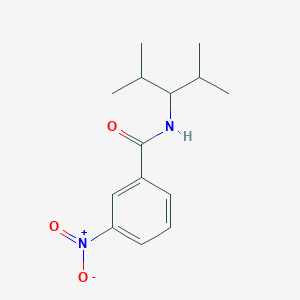
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as NITD-688 and is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, which causes COVID-19.
Wirkmechanismus
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide works by inhibiting the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. RdRp is an essential enzyme that is responsible for the replication of the viral genome, and its inhibition can prevent the virus from replicating and spreading. NITD-688 binds to the active site of RdRp and blocks the synthesis of viral RNA, thereby inhibiting viral replication.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has been shown to have a potent antiviral effect against the SARS-CoV-2 virus in preclinical studies. This compound has also been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. However, the biochemical and physiological effects of NITD-688 are still being studied, and more research is needed to fully understand its mechanism of action and potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of the RdRp of the SARS-CoV-2 virus and has shown promising results in preclinical studies. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, there are also some limitations to using NITD-688 in lab experiments. This compound is highly reactive and can be toxic at high concentrations, which can limit its use in certain assays. Additionally, more research is needed to determine the optimal dosage and administration of NITD-688 for different applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide. One potential direction is to further investigate its potential as a treatment for COVID-19. Clinical trials are currently ongoing to evaluate the safety and efficacy of NITD-688 in patients with COVID-19. Another direction is to explore its potential as a therapeutic agent for other viral infections and diseases, such as influenza and hepatitis C. Additionally, more research is needed to fully understand the biochemical and physiological effects of NITD-688 and to develop optimal dosage and administration strategies for different applications.
Conclusion
In conclusion, N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. This compound is a potent inhibitor of the RdRp of the SARS-CoV-2 virus and has shown potential as a treatment for COVID-19. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal dosage and administration strategies for different applications.
Synthesemethoden
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 1-isopropyl-2-methylpropan-2-amine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain a pure compound with a yield of 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has been studied for its potential applications in various fields, including antiviral research, cancer research, and drug discovery. In particular, NITD-688 has been found to be a potent inhibitor of the RdRp of the SARS-CoV-2 virus, which causes COVID-19. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for COVID-19.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(10(3)4)15-14(17)11-6-5-7-12(8-11)16(18)19/h5-10,13H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDTSQRJXKLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)
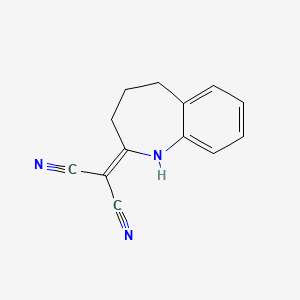

![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)
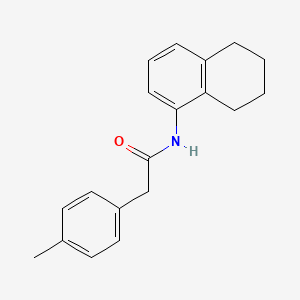
![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)
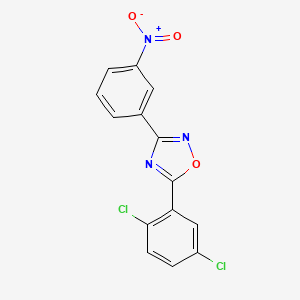
![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)
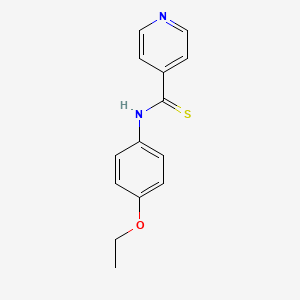
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)
![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)
